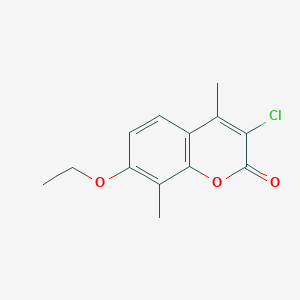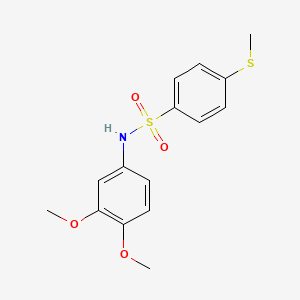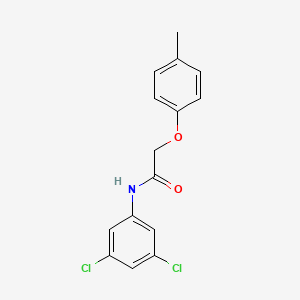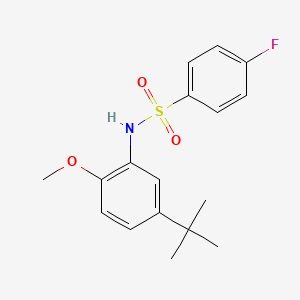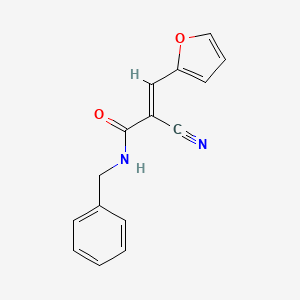![molecular formula C13H12BrNO2 B5785402 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)
2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide, also known as BINA, is a chemical compound that belongs to the class of naphthalene derivatives. BINA has been widely studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
The mechanism of action of 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including acetylcholine, dopamine, and glutamate. This compound has been shown to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase, which increases the availability of acetylcholine in the brain. This compound has also been shown to modulate dopamine receptor signaling, which may contribute to its neuroprotective effects in Parkinson's disease. Additionally, this compound has been shown to modulate glutamate receptor signaling, which may contribute to its cognitive-enhancing effects in Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta plaque formation and improve cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In schizophrenia, this compound has been shown to improve cognitive function and reduce the symptoms of psychosis. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations can be overcome by using appropriate solvents and optimizing the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for the study of 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and develop more potent and selective analogs. Additionally, this compound could be tested in clinical trials for its potential therapeutic applications in various diseases. Finally, this compound could be used as a tool compound to study the role of neurotransmitter systems in various diseases.
Synthesemethoden
The synthesis of 2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide involves the reaction of 6-bromo-2-naphthol with N-methylacetamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by acidification. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta plaque formation in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce the symptoms of psychosis in animal models.
Eigenschaften
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15-13(16)8-17-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMDWMYXOOQWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)
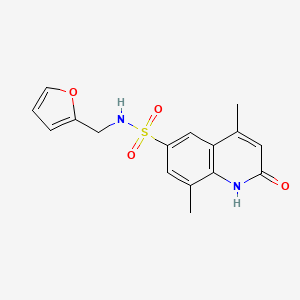
![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)


![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)
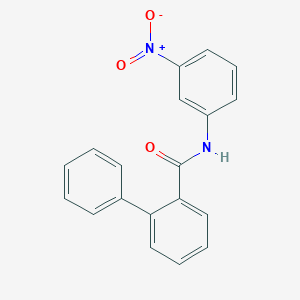
![1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)
